N-methyl-2-oxo-N-phenyl-1,3-dihydroindole-5-sulfonamide
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Overview
Description
N-methyl-2-oxo-N-phenyl-1,3-dihydroindole-5-sulfonamide is a compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-oxo-N-phenyl-1,3-dihydroindole-5-sulfonamide typically involves the Fischer indole synthesis method. This method includes the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring system . The specific conditions for synthesizing this compound may involve the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH), yielding the desired indole derivative in good yield .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the Fischer indole synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-oxo-N-phenyl-1,3-dihydroindole-5-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like hydrochloric acid for protonation, and oxidizing agents like potassium permanganate for oxidation reactions . The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions may result in the formation of new functionalized indole derivatives .
Scientific Research Applications
N-methyl-2-oxo-N-phenyl-1,3-dihydroindole-5-sulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It is explored for its potential therapeutic applications in treating various diseases and disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-2-oxo-N-phenyl-1,3-dihydroindole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-methyl-2-oxo-N-phenyl-1,3-dihydroindole-5-sulfonamide include other indole derivatives such as:
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C15H14N2O3S |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
N-methyl-2-oxo-N-phenyl-1,3-dihydroindole-5-sulfonamide |
InChI |
InChI=1S/C15H14N2O3S/c1-17(12-5-3-2-4-6-12)21(19,20)13-7-8-14-11(9-13)10-15(18)16-14/h2-9H,10H2,1H3,(H,16,18) |
InChI Key |
NDFBEMZOYDTPBB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3 |
Origin of Product |
United States |
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